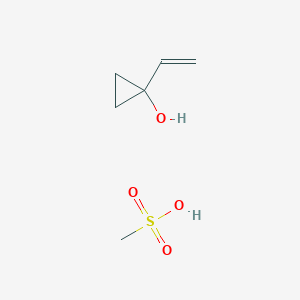![molecular formula C40H46S6 B14281553 3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene CAS No. 161853-52-7](/img/structure/B14281553.png)
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is a complex organic compound characterized by its multiple thiophene rings and butyl groups Thiophene is a sulfur-containing heterocycle, which imparts unique electronic properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene typically involves multiple steps, including the formation of thiophene rings and the introduction of butyl groups. A common synthetic route might involve:
Formation of Thiophene Rings: Starting with a suitable precursor, thiophene rings are formed through cyclization reactions.
Introduction of Butyl Groups: Butyl groups are introduced via alkylation reactions, often using butyl halides in the presence of a strong base.
Coupling Reactions: The thiophene rings are then coupled together using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene rings or the butyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives or butyl-substituted products.
Substitution: Halogenated thiophenes or other substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the development of organic electronic devices, such as organic photovoltaics and OLEDs.
Wirkmechanismus
The mechanism of action of 3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π interactions and electron transfer processes. In organic electronics, it functions by facilitating charge transport and improving the efficiency of devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibutylthiophene: A simpler compound with fewer thiophene rings.
2,5-Dibutylthiophene: Another related compound with different substitution patterns.
3,4-Dibutyl-2,5-dithiophene: Contains two thiophene rings but lacks the extended conjugation of the target compound.
Uniqueness
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is unique due to its extended conjugation and multiple thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in organic electronics.
Eigenschaften
CAS-Nummer |
161853-52-7 |
|---|---|
Molekularformel |
C40H46S6 |
Molekulargewicht |
719.2 g/mol |
IUPAC-Name |
3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C40H46S6/c1-5-9-15-27-29(17-11-7-3)39(45-37(27)33-19-13-25-41-33)35-23-21-31(43-35)32-22-24-36(44-32)40-30(18-12-8-4)28(16-10-6-2)38(46-40)34-20-14-26-42-34/h13-14,19-26H,5-12,15-18H2,1-4H3 |
InChI-Schlüssel |
JLZHWYIIASPCQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(SC(=C1CCCC)C2=CC=C(S2)C3=CC=C(S3)C4=C(C(=C(S4)C5=CC=CS5)CCCC)CCCC)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
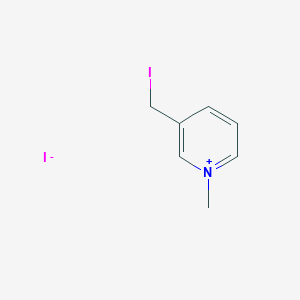
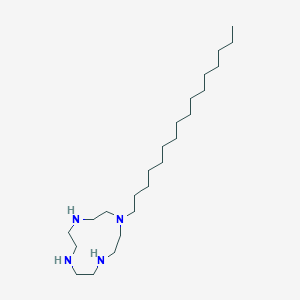
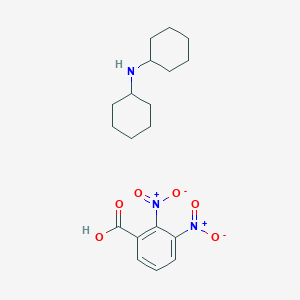
![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
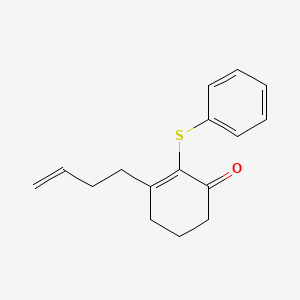
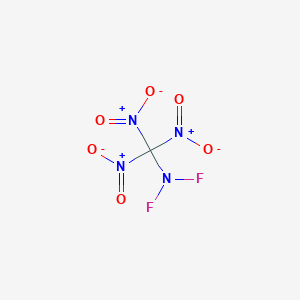
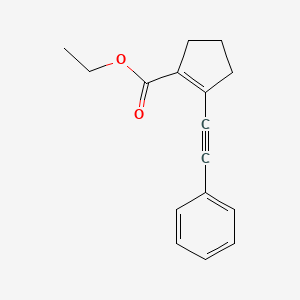
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)

